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molecular formula C12H11NO4S B8363792 4-(2,4-Dioxo-thiazolidin-5-ylmethyl)-benzoic acid methyl ester

4-(2,4-Dioxo-thiazolidin-5-ylmethyl)-benzoic acid methyl ester

Cat. No. B8363792
M. Wt: 265.29 g/mol
InChI Key: INVKBDJOAIKXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088805B2

Procedure details

A solution of methyl ester 351 (250 mg, 0.94 mmol) in AcOH (10 ml) was treated with conc. HCl (5 ml) and the reaction mixture was heated at 120° C. for 2 hrs, cooled and evaporated to produce a solid residue which was re-suspended in water and collected by filtration to afford the title compound (98 mg, 41% yield). LRMS: 251.3 (calcd.), 250.1 [M−H]− (found).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH:11]2[S:15][C:14](=[O:16])[NH:13][C:12]2=[O:17])=[CH:6][CH:5]=1.Cl>CC(O)=O.O>[O:16]=[C:14]1[NH:13][C:12](=[O:17])[CH:11]([CH2:10][C:7]2[CH:8]=[CH:9][C:4]([C:3]([OH:18])=[O:2])=[CH:5][CH:6]=2)[S:15]1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)CC1C(NC(S1)=O)=O)=O
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to produce a solid residue which
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Name
Type
product
Smiles
O=C1SC(C(N1)=O)CC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 98 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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